CASANTHRANOL [cascaroside A shown]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Casanthranol is typically obtained from cascara sagrada. The preparation involves extracting the anthranol glycosides from the plant material . The solubility of casanthranol is evaluated in water (10 mg/ml), with heat as needed, yielding a slightly hazy to turbid, bright yellow to brown solution .
Industrial Production Methods: Industrial production of casanthranol involves the extraction of cascara sagrada bark, followed by purification processes to isolate the anthranol glycosides . The product is then preserved in tight, light-resistant containers at a temperature not exceeding 30°C .
Chemical Reactions Analysis
Types of Reactions: Casanthranol undergoes various chemical reactions, including oxidative hydrolysis . Oxidizing agents convert casanthranol to aldehydes or ketones . It also reacts with oxoacids and carboxylic acids to form esters plus water .
Common Reagents and Conditions:
Oxidizing Agents: Used to convert casanthranol to aldehydes or ketones.
Oxoacids and Carboxylic Acids: React with casanthranol to form esters.
Major Products Formed:
Emodin: Formed from casanthranol A.
Chrysophanic Acid and Aloe-emodin: Formed from casanthranol B.
Scientific Research Applications
Casanthranol has been applied in various scientific research fields, including:
Mutagenesis Research: Components of casanthranol, such as emodin, danthron, and aloe-emodin, have been shown to cause mutations in mouse lymphoma L5178Y cells and alter topoisomerase II activity.
Pharmacology Research: Casanthranol has been used to study its effects on constitutive and inducible nitric oxide synthase activity in the rat colon.
Cathartic Action Studies: The effect of sodium dioctyl sulfosuccinate on the cathartic action of casanthranol in animals has been studied.
Mechanism of Action
Comparison with Similar Compounds
- Emodin
- Aloe-emodin
- Chrysophanic Acid
- Danthron
Comparison: Casanthranol is unique due to its composition of anthranol glycosides, primarily cascaroside A . While similar compounds like emodin and aloe-emodin share some pharmacological properties, casanthranol’s specific combination of glycosides and its effects on topoisomerase II activity and nitric oxide synthase activity distinguish it from other compounds .
Properties
Molecular Formula |
C27H32O15 |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
1-hydroxy-3-(hydroxymethyl)-8,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O15/c28-6-9-4-11-16(12(31)5-9)20(34)17-10(25(11)42-27-24(38)22(36)19(33)15(8-30)41-27)2-1-3-13(17)39-26-23(37)21(35)18(32)14(7-29)40-26/h1-5,14-15,18-19,21-33,35-38H,6-8H2 |
InChI Key |
ROODSNXIUAPCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2OC5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO |
Origin of Product |
United States |
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